Cas no 106835-19-2 (ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate)

Ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate is a conjugated ester derivative of dihydrophenalene, characterized by its unique (1Z)-ylideneacetate structure. This compound exhibits notable photophysical properties due to its extended π-conjugation system, making it valuable in organic synthesis and materials science applications. Its rigid polycyclic framework enhances stability, while the ethyl ester group improves solubility in organic solvents, facilitating further functionalization. The compound's structural features suggest potential utility as a building block for fluorescent dyes, optoelectronic materials, or intermediates in pharmaceutical research. Its well-defined molecular architecture allows for precise modifications, enabling tailored properties for specialized applications in advanced chemical research.
ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate structure
106835-19-2 structure
Product Name:ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate
CAS No:106835-19-2
MF:C17H16O2
MW:252.307744979858
CID:6361281
PubChem ID:21793453
Update Time:2025-10-31

ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate
    • EN300-1460814
    • 106835-19-2
    • ethyl 2-[(1Z)-2,3-dihydro-1H-phenalen-1-ylidene]acetate
    • Inchi: 1S/C17H16O2/c1-2-19-16(18)11-14-10-9-13-6-3-5-12-7-4-8-15(14)17(12)13/h3-8,11H,2,9-10H2,1H3/b14-11-
    • InChI Key: KHQUXZBCNIXMOM-KAMYIIQDSA-N
    • SMILES: O(CC)C(/C=C1\C2C=CC=C3C=CC=C(C=23)CC\1)=O

Computed Properties

  • Exact Mass: 252.115029749g/mol
  • Monoisotopic Mass: 252.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26.3Ų

ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate Pricemore >>

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Additional information on ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate

Comprehensive Analysis of Ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate (CAS No. 106835-19-2)

Ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate (CAS No. 106835-19-2) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and material science. This compound, characterized by its unique phenalene backbone and ethyl ester functional group, serves as a versatile intermediate in the synthesis of complex molecules. Researchers and industries are increasingly exploring its potential applications, particularly in the development of advanced materials and pharmaceutical intermediates.

The structural uniqueness of ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate lies in its conjugated system, which contributes to its stability and reactivity. This makes it an ideal candidate for photochemical studies and organic electronics. Recent trends in green chemistry have also highlighted the compound's role in sustainable synthesis processes, aligning with global efforts to reduce environmental impact. Its CAS No. 106835-19-2 is frequently searched in academic databases, reflecting its growing relevance in cutting-edge research.

One of the most frequently asked questions about ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate revolves around its synthesis and purification methods. Optimizing these processes is critical for achieving high yields and purity, which are essential for industrial applications. Additionally, the compound's spectroscopic properties (e.g., NMR, IR, and UV-Vis) are often studied to understand its behavior under various conditions. These properties are vital for quality control and regulatory compliance in pharmaceutical manufacturing.

Another area of interest is the compound's potential role in optoelectronic materials. With the rise of flexible electronics and OLED technology, researchers are investigating how ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate can contribute to the development of next-generation devices. Its ability to form stable charge-transfer complexes makes it a promising candidate for use in organic semiconductors and light-emitting diodes (LEDs).

In the context of drug discovery, this compound's phenalene core is of particular interest due to its resemblance to biologically active scaffolds. Scientists are exploring its derivatives for potential anti-inflammatory and antioxidant properties, which could lead to novel therapeutic agents. The CAS No. 106835-19-2 is often referenced in patents and research papers, underscoring its importance in medicinal chemistry.

From a commercial perspective, the demand for ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate is driven by its versatility and applicability across multiple industries. Suppliers and manufacturers are increasingly focusing on scalable production methods to meet the needs of research laboratories and industrial applications. Quality assurance, including HPLC analysis and mass spectrometry, ensures that the compound meets the stringent standards required for high-end uses.

In summary, ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate (CAS No. 106835-19-2) is a compound of significant scientific and industrial value. Its unique structure, coupled with its diverse applications, positions it as a key player in advancing organic synthesis, material science, and pharmaceutical research. As technology evolves, this compound is likely to play an even more prominent role in addressing contemporary challenges in these fields.

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